3-(3-Acetylaminophenyl)picolinic acid
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Overview
Description
3-(3-Acetylaminophenyl)picolinic acid is a chemical compound that belongs to the class of picolinic acid derivatives. Picolinic acid itself is a pyridine carboxylate metabolite of tryptophan and has been studied for its various biological activities . The addition of an acetylaminophenyl group to the picolinic acid structure potentially enhances its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Acetylaminophenyl)picolinic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boronic acids or esters as reagents and palladium catalysts under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions would be optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Acetylaminophenyl)picolinic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(3-Acetylaminophenyl)picolinic acid has diverse applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Industry: Utilized in the development of novel herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-Acetylaminophenyl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins (ZFPs). By binding to these proteins, the compound disrupts their structure and function, inhibiting processes such as viral replication and cellular homeostasis . Additionally, it may inhibit viral entry by targeting viral-cellular membrane fusion and interfering with endocytic vesicle trafficking .
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: A pyridine carboxylate metabolite of tryptophan with similar biological activities.
Nicotinic acid: An isomer of picolinic acid with the carboxyl group at the 3-position.
Isonicotinic acid: Another isomer with the carboxyl group at the 4-position.
Uniqueness
3-(3-Acetylaminophenyl)picolinic acid is unique due to the presence of the acetylaminophenyl group, which may enhance its chemical stability and biological activity compared to other picolinic acid derivatives. This structural modification allows for more specific interactions with molecular targets and potentially broader applications in research and industry.
Properties
IUPAC Name |
3-(3-acetamidophenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-9(17)16-11-5-2-4-10(8-11)12-6-3-7-15-13(12)14(18)19/h2-8H,1H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYVFFZSVPCDTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=C(N=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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